[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone
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Overview
Description
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, which can be achieved by the condensation of o-phenylenediamine with formic acid or other aldehydes. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridine ring via coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The industrial process also emphasizes the importance of purification steps, such as recrystallization and chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structure suggests it could be effective in treating various diseases, including infections and cancers, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. The piperidine and pyridine rings contribute to the compound’s overall binding affinity and specificity. This compound may inhibit or activate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-benzimidazol-1-yl)ethyl)-1H-benzimidazole
- 2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole
- 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride
Uniqueness
Compared to similar compounds, [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone stands out due to its unique combination of benzimidazole, piperidine, and pyridine rings. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(15-5-9-20-10-6-15)23-11-7-14(8-12-23)13-18-21-16-3-1-2-4-17(16)22-18/h1-6,9-10,14H,7-8,11-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLLBKDTLRKDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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